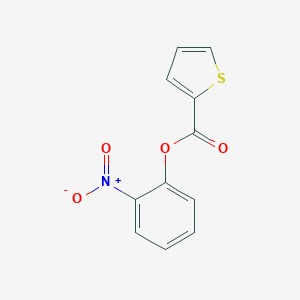

2-Nitrophenyl 2-thiophenecarboxylate

Description

Properties

Molecular Formula |

C11H7NO4S |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

(2-nitrophenyl) thiophene-2-carboxylate |

InChI |

InChI=1S/C11H7NO4S/c13-11(10-6-3-7-17-10)16-9-5-2-1-4-8(9)12(14)15/h1-7H |

InChI Key |

GPAHVISEVVHWOQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profiling & Kinetic Applications of 2-Nitrophenyl 2-thiophenecarboxylate

Executive Summary

This technical guide details the spectroscopic behavior and analytical utility of 2-Nitrophenyl 2-thiophenecarboxylate , a chromogenic ester substrate. While often overshadowed by its para-isomer (4-nitrophenyl) counterparts, the ortho-isomer (2-nitrophenyl) offers distinct steric and electronic properties valuable for probing specific esterase and lipase active sites.

The core utility of this molecule lies in its fluorogenic/chromogenic switch upon hydrolysis. The intact ester exhibits dominant absorbance in the UV region, while the enzymatic cleavage releases 2-nitrophenolate , which displays a strong bathochromic shift into the visible spectrum (yellow,

Molecular Basis of Spectroscopic Activity

To interpret the UV-Vis data accurately, one must understand the electronic transition triggered by hydrolysis.

Structural Chromophores

The molecule consists of two distinct chromophoric systems linked by an ester bond:

-

2-Thiophenecarboxyl moiety: A five-membered sulfur-containing heteroaromatic ring. It absorbs primarily in the UV range (230–270 nm) due to

transitions. -

2-Nitrophenyl moiety: In the esterified state, the electron-withdrawing nitro group is conjugated with the benzene ring, but the phenolic oxygen is "locked" in the ester linkage.

The Hydrolytic Switch (Mechanism)

Upon nucleophilic attack (by a hydroxide ion or the catalytic serine of an enzyme), the ester bond is cleaved. This releases 2-thiophenecarboxylic acid and 2-nitrophenol .

-

Critical pH Dependency: At neutral or acidic pH, 2-nitrophenol is protonated and absorbs in the near-UV (~350 nm). However, in the assay conditions (typically pH > 7.0), it deprotonates to form the 2-nitrophenolate anion .

-

Resonance Delocalization: The negative charge on the phenolate oxygen delocalizes into the nitro group (ortho-position), significantly lowering the energy gap for electronic transitions. This results in a strong absorbance band in the visible region (Yellow).

Reaction Pathway Diagram

Caption: Mechanistic pathway of hydrolysis. The detection signal arises solely from the release and ionization of the 2-nitrophenol leaving group.

UV-Vis Characterization Data

The following data summarizes the optical properties required for assay development. Note that o-nitrophenol (2-nitro) has different spectral properties than the more common p-nitrophenol (4-nitro).

| Parameter | Value / Characteristic | Notes |

| Substrate | ~260–280 nm | Intact ester. Interference from proteins/DNA is high in this region. |

| Product | ~350 nm | Protonated 2-nitrophenol. Weakly colored.[1] |

| Product | 412 – 416 nm | Target Wavelength. 2-Nitrophenolate anion. |

| Isosbestic Point | ~330 nm | pH-independent crossing point for 2-nitrophenol species. |

| Molar Extinction ( | ~2,100 – 4,500 | Requires experimental verification. Lower than p-nitrophenol (~18,000) due to steric hindrance and intramolecular H-bonding. |

| Visual Appearance | Colorless | Intensity correlates linearly with hydrolysis. |

Key Technical Insight: Unlike p-nitrophenol, o-nitrophenol can form an intramolecular hydrogen bond between the nitro group and the hydroxyl group. This stabilizes the protonated form, slightly increasing the pKa (approx 7.2) compared to the para isomer (pKa 7.15). This makes the choice of assay pH critical; a pH of 7.5 or 8.0 is recommended to ensure full ionization.

Analytical Protocol: Kinetic Assay

This protocol is designed to measure the hydrolytic activity of lipases or esterases. It includes a self-validating standard curve step, which is mandatory because the extinction coefficient of 2-nitrophenol varies with buffer composition and temperature.

Reagents Preparation

-

Stock Solution (Substrate): Dissolve 2-Nitrophenyl 2-thiophenecarboxylate in DMSO or Isopropanol to a concentration of 10–20 mM.

-

Why? The ester is lipophilic and poorly soluble in water. DMSO ensures stability.

-

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

-

Additives: Include 0.1% Triton X-100 or Gum Arabic if the enzyme requires an emulsified interface (lipases often do).

-

-

Standard: Pure 2-Nitrophenol (Sigma-Aldrich/Merck).

Workflow Diagram

Caption: Operational workflow for the kinetic assay. Parallel standard curve generation is essential for quantitative accuracy.

Step-by-Step Methodology

Phase A: Extinction Coefficient Determination (Self-Validation)

-

Prepare a dilution series of pure 2-nitrophenol in the Assay Buffer (0, 10, 20, 50, 100, 200 µM).

-

Measure Absorbance at 412 nm (

). -

Plot

vs. Concentration (M). -

Calculate the slope (

). Do not rely on literature values alone.

Phase B: Kinetic Measurement

-

Blank: Add 980 µL Buffer + 20 µL Substrate Stock.

-

Test: Add 970 µL Buffer + 20 µL Substrate Stock.

-

Initiation: Add 10 µL Enzyme solution to the Test cuvette. Mix by inversion immediately.

-

Monitoring: Record

every 10 seconds for 5 minutes at 25°C or 37°C. -

Calculation:

- : Change in absorbance per minute (linear portion).

- : Total reaction volume (mL).

-

: Extinction coefficient determined in Phase A (

- : Path length (1 cm).

- : Volume of enzyme added (mL).

Data Analysis & Interpretation

Spontaneous Hydrolysis (The "Blank" Problem)

Nitrophenyl esters are prone to spontaneous hydrolysis in alkaline buffers, especially at pH > 8.5 or high temperatures.

-

Correction: You must subtract the slope of the "No Enzyme" control from the enzyme reaction slope.

-

Troubleshooting: If the background rate is too high, lower the pH to 7.5 or reduce the assay temperature.

Substrate Specificity (Thiophene Effect)

The 2-thiophenecarboxylate moiety adds a specific steric and electronic profile compared to standard acetate or palmitate esters.

-

Sterics: The thiophene ring is bulkier than a methyl group (acetate) but planar. This probes the width of the enzyme's acyl-binding pocket.

-

Electronics: The sulfur atom in the thiophene ring is electron-rich. This can affect the electrophilicity of the carbonyl carbon, potentially altering

and

Z-Factor Calculation (For High-Throughput Screening)

If using this substrate for drug discovery (e.g., inhibitor screening), validate the assay quality using the Z-factor:

- : Standard deviation.

- : Mean signal.

- : Positive control (Enzyme + Substrate).

- : Negative control (Buffer + Substrate).

-

Target: A Z-factor > 0.5 indicates a robust assay.

References

-

Sigma-Aldrich. (n.d.). 2-Nitrophenyl β-D-galactopyranoside (ONPG) Product Information. (Provides comparative extinction coefficient data for o-nitrophenol derivatives). Link

-

National Institute of Standards and Technology (NIST). (2023). Phenol, 2-nitro- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Link

-

Vardar-Yel, N. (2021).[4] Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science. (Contextualizes nitrophenyl ester kinetics). Link

-

PubChem. (2025).[5] 2-Nitrophenol Compound Summary. National Library of Medicine. Link

Sources

Kinetic Profiling of Thiophene-Based Esters: Electronic Determinants of Hydrolysis

Topic: Electronic effects of the thiophene ring on ester hydrolysis rates Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

In modern drug design, the thiophene ring is a classic bioisostere for the phenyl group, offering altered metabolic stability, lipophilicity, and receptor binding profiles. However, the introduction of a sulfur heteroatom creates a distinct electronic environment that significantly alters the kinetics of ester hydrolysis—a critical parameter for prodrug activation and shelf-life stability.

This guide provides a technical analysis of how the thiophene ring’s electronic effects (inductive withdrawal vs. resonance donation) modulate the rate of ester hydrolysis compared to benzenoid analogues. It includes a validated experimental protocol for kinetic profiling and mechanistic visualizations to support decision-making in lead optimization.

Theoretical Framework: The Sulfur Effect

To predict hydrolytic stability, one must understand the dual electronic nature of the sulfur atom within the aromatic system.

Electronic Divergence from Benzene

Unlike the phenyl ring, which is electronically symmetric, the thiophene ring is polarized.

-

Inductive Effect (-I): The sulfur atom is more electronegative than carbon (

vs -

Resonance Effect (+M): Thiophene is

-excessive (6

The Hydrolysis Paradox

A common misconception is that because thiophene is "electron-rich" (reacts fast with electrophiles), it should stabilize the ester carbonyl and slow hydrolysis. The opposite is true for alkaline hydrolysis.

In the context of nucleophilic attack by hydroxide (

-

The -I effect of sulfur dominates the ground state of the ester carbonyl at the C2 position.

-

This withdrawal creates a larger partial positive charge (

) on the carbonyl carbon compared to a benzoate. -

Result: The carbonyl is more electrophilic, and the transition state (tetrahedral intermediate) is stabilized by the electron-withdrawing nature of the adjacent sulfur, leading to accelerated hydrolysis rates .

Kinetic Analysis & Data

Comparative Rate Constants

The following table summarizes the relative rates of alkaline hydrolysis (

| Ester Substrate | Structure | Relative Rate ( | Electronic Driver |

| Ethyl 2-thenoate | 2-Thiophene-COOEt | ~1.5 - 2.5x | Strong -I effect from adjacent Sulfur enhances electrophilicity. |

| Ethyl 3-thenoate | 3-Thiophene-COOEt | ~1.1 - 1.3x | Reduced -I effect (further from S); closer to benzenoid behavior. |

| Ethyl Benzoate | Phenyl-COOEt | 1.0 (Ref) | Baseline resonance stabilization. |

| Ethyl p-nitrobenzoate | p-NO2-Phenyl-COOEt | >100x | Strong -I/-M withdrawal (reference for high lability). |

> Note: 2-thienyl esters are generally more labile than 3-thienyl esters, which are slightly more labile than benzoates. This order is critical for tuning prodrug half-lives.

Hammett Relationships

When applying the Hammett equation (

- Values: The 2-thienyl group acts as an electron-withdrawing substituent relative to phenyl.

-

Reaction Constant (

): The sensitivity of thiophene esters to substituents on the ring is generally higher than that of benzoates, implying that electronic perturbations are transmitted more efficiently through the 5-membered heterocyclic system.

Mechanistic Visualization

The following diagram illustrates the

Figure 1: Mechanism of alkaline ester hydrolysis. The rate-determining step (formation of the tetrahedral intermediate) is accelerated in 2-thenoates because the sulfur atom's inductive withdrawal stabilizes the developing negative charge on the oxygen.

Experimental Protocol: Spectrophotometric Kinetic Assay

To validate these effects in-house, use the following self-validating protocol. This method utilizes UV-Vis spectroscopy to monitor the disappearance of the ester or the appearance of the carboxylate anion (if UV distinct).

Reagents & Setup[1][2]

-

Buffer: 0.1 M Phosphate or Borate buffer (pH 9.0 - 10.0 for alkaline hydrolysis).

-

Solvent: Acetonitrile or Ethanol (HPLC grade) for stock solutions.

-

Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

).

Step-by-Step Methodology

-

Determination: Scan the pure ester and the expected acid product (0.1 mM in buffer) from 200–400 nm. Identify a wavelength where the absorbance differential (

-

Stock Preparation: Prepare a 10 mM stock solution of the thiophene ester in Acetonitrile.

-

Reaction Initiation:

-

Place 2.97 mL of pre-warmed Buffer into the quartz cuvette.

-

Add 30

of Ester Stock (Final conc: 100 -

Invert rapidly (3x) to mix (Time

).

-

-

Data Acquisition: Monitor Absorbance (

) every 30 seconds for 60 minutes or until -

Calculation: Plot

vs. time. The slope represents

Experimental Workflow Diagram

Figure 2: Operational workflow for determining pseudo-first-order hydrolysis rate constants.

Implications for Drug Design

Understanding the "Thiophene Acceleration Factor" allows for precise tuning of prodrugs:

-

Bioisosteric Replacement: If a phenyl ester prodrug is too stable (poor activation), replacing the phenyl ring with a 2-thienyl ring will likely increase the hydrolysis rate and systemic exposure of the active acid.

-

Positional Tuning: If the 2-thienyl ester is too labile (chemical instability), moving the ester to the 3-position provides an intermediate stability profile, balancing shelf-life with enzymatic activation.

References

-

Spinelli, D., et al. (1976). Substituent effects in five-membered rings: σHet constants for thia- and oxa-substituents. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Hansch, C., & Leo, A. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Tsujikawa, H., & Inoue, H. (1966). The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate (Reference for general ester kinetics methodology). Bulletin of the Chemical Society of Japan.[2] Link

-

Maccarone, E., et al. (1976). Dissociation constants of thiophencarboxylic acids: calculation of σ constants for the thiophen ring. Journal of the Chemical Society B. Link

Sources

Methodological & Application

Measuring bimolecular rate constants using 2-Nitrophenyl 2-thiophenecarboxylate

Application Note: Kinetic Profiling of Nucleophilic Acyl Substitutions Using 2-Nitrophenyl 2-thiophenecarboxylate

Abstract

This guide details the protocol for determining bimolecular rate constants (

Scientific Principles & Mechanism

The Chemical Probe

2-NPTC consists of a thiophene carbonyl core activated by a 2-nitrophenol leaving group.[1][2] The reaction follows a Nucleophilic Acyl Substitution (NAS) pathway.[1][2]

-

The Electrophile: The carbonyl carbon attached to the electron-withdrawing thiophene ring.[1]

-

The Leaving Group: 2-Nitrophenolate.[2] Upon cleavage, the ortho-nitro group stabilizes the phenolate via resonance and inductive effects.[1]

-

The Signal: 2-Nitrophenol is weakly colored at acidic pH but ionizes to the bright yellow 2-nitrophenolate anion at pH > 7.0.[2]

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate.[1][2][3][4] The formation or collapse of this intermediate can be rate-limiting depending on the nucleophile's basicity and the leaving group's ability to depart.[1]

Figure 1: Mechanistic pathway of nucleophilic acyl substitution on 2-Nitrophenyl 2-thiophenecarboxylate. The release of the leaving group allows for real-time kinetic monitoring.[1]

Materials & Preparation

Reagents

-

Substrate: 2-Nitrophenyl 2-thiophenecarboxylate (Custom synthesis or commercial high-purity grade).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (Grade: Spectrophotometric).

-

Buffer: 20 mM Potassium Phosphate or HEPES (pH 7.4 – 8.0).

-

Note: Avoid Tris or primary amine buffers if measuring reaction with non-amine nucleophiles, as the buffer itself may react.[1]

-

Instrument Settings

-

Wavelength (

): 412 nm (Isosbestic point/max for 2-nitrophenolate).[1][2] -

Temperature: Constant (e.g., 25.0 °C ± 0.1).

Protocol: Determination of Extinction Coefficient ( )

Why this is critical: The extinction coefficient of 2-nitrophenol is highly pH-dependent due to its pKa (~7.2).[1][2] Literature values vary. You must generate a standard curve under your exact experimental conditions.

-

Stock Prep: Dissolve pure 2-nitrophenol in the reaction buffer to create a 1 mM stock.

-

Dilution Series: Prepare 5 concentrations ranging from 10

M to 100 -

Measurement: Measure Absorbance (

) for each. -

Calculation: Plot

vs. Concentration (M).

Protocol: Measuring Bimolecular Rate Constant ( )

This protocol uses pseudo-first-order conditions , where the concentration of the nucleophile (

Experimental Workflow

Figure 2: Step-by-step workflow for determining bimolecular rate constants.

Step-by-Step Procedure

-

Baseline Correction: Blank the spectrophotometer with the reaction buffer containing the specific concentration of nucleophile (to account for any background absorbance of the nucleophile itself).[1]

-

Reaction Setup:

-

Prepare 5-7 cuvettes with increasing concentrations of Nucleophile (

), e.g., 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mM. -

Thermostat all solutions to 25 °C.

-

-

Initiation:

-

Acquisition: Immediately start recording

vs. time ( -

Repeat: Perform in triplicate for each

concentration.

Data Analysis & Calculations

Step 1: Determine Observed Rate Constant ( )

Under pseudo-first-order conditions (

-

Action: Use non-linear regression (e.g., GraphPad Prism, Origin) to fit the Absorbance vs. Time trace to a "One-phase association" model.

-

Output: Extract

(units:

Step 2: Determine Bimolecular Rate Constant ( )

The relationship between the observed rate and the nucleophile concentration is:

- : Rate of spontaneous hydrolysis (background reaction with water/buffer).[1][2]

- : The specific bimolecular rate constant.[1][2]

-

Action: Plot

(y-axis) vs. -

Result: Perform a linear regression.

Summary Table: Data Recording Template

| [Nu] (mM) | Trial 1 | Trial 2 | Average | |

| 1.0 | 0.0025 | 0.0024 | 0.00245 | 0.998 |

| 2.0 | 0.0048 | 0.0049 | 0.00485 | 0.999 |

| ... | ... | ... | ... | ... |

Troubleshooting & Validation (Trustworthiness)

-

Non-Linearity in

Plot:-

Issue: If the plot of

vs -

Cause: The nucleophile might be complexing with the substrate (saturation kinetics) or changing the pH of the solution if not adequately buffered.[1]

-

Solution: Check pH before and after reaction.[1][2] Ensure

is not high enough to act as a co-solvent.[1][2]

-

-

Low Signal:

-

Spontaneous Hydrolysis (

) is High:

References

-

Castro, E. A., et al. (2003).[1][2][4] "Kinetic Investigation of the Reactions of S-4-Nitrophenyl 4-Substituted Thiobenzoates with Secondary Alicyclic Amines." The Journal of Organic Chemistry. [1][2]

-

Um, I. H., & Kim, S. (2021).[1][2] "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate." Canadian Journal of Chemistry.[1][2][4][5]

-

Consiglio, G., et al. (1982).[1][2] "Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles." Journal of the Chemical Society, Perkin Transactions 2.[1]

-

BenchChem. (2025).[1][2][7] "Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine." (General principles of nitrophenyl ester kinetics).

-

NIST Chemistry WebBook. "2-Nitrophenol Spectral Data."

Sources

- 1. neb.com [neb.com]

- 2. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to Thioacylation of Nucleophiles Using 2-Nitrophenyl 2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thioamides and the Quest for Efficient Thioacylation Reagents

The replacement of an amide bond with its isosteric thioamide counterpart has emerged as a powerful strategy in medicinal chemistry and chemical biology.[1][2] This single-atom substitution of oxygen for sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased resistance to enzymatic hydrolysis, and modified conformational preferences.[1][2] These attributes have been leveraged to enhance the metabolic stability and biological activity of peptide-based therapeutics and other bioactive molecules.[3][4] Consequently, the development of mild, efficient, and chemoselective methods for the synthesis of thioamides—a process known as thioacylation—is of paramount importance.

Traditionally, thioamides are synthesized via the thionation of amides using aggressive reagents like Lawesson's reagent or phosphorus pentasulfide.[5] However, these methods often suffer from harsh reaction conditions and a lack of chemoselectivity, limiting their application in complex molecular settings.[5] An alternative approach involves the direct thioacylation of a nucleophile, typically an amine, with an activated thiocarbonyl species.[6] This strategy offers the potential for greater control and milder conditions.

This application note introduces 2-Nitrophenyl 2-thiophenecarboxylate as a promising reagent for the thioacylation of various nucleophiles. The design of this reagent is predicated on the principle of using a highly activated ester to facilitate the transfer of the 2-thenoyl group. The electron-withdrawing nitro group on the phenolate leaving group significantly increases the electrophilicity of the carbonyl carbon, enabling efficient reaction with a broad range of nucleophiles under mild conditions. The thiophene moiety itself is a common scaffold in medicinal chemistry, making this reagent particularly relevant for the synthesis of novel therapeutic agents.

Reaction Mechanism: Nucleophilic Acyl Substitution

The thioacylation of a nucleophile (Nu-H) with 2-Nitrophenyl 2-thiophenecarboxylate proceeds via a classical nucleophilic acyl substitution mechanism. The key to the reagent's efficacy is the 2-nitrophenolate anion, which is an excellent leaving group due to the stabilizing effect of the electron-withdrawing nitro group.

The proposed mechanism is as follows:

-

Nucleophilic Attack: The nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbonyl carbon of the 2-Nitrophenyl 2-thiophenecarboxylate. This step forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-nitrophenolate leaving group.

-

Proton Transfer: A final proton transfer step, often facilitated by a mild base or another equivalent of the nucleophile, yields the neutral thioacylated product and the 2-nitrophenolate byproduct. The formation of the yellow-colored 2-nitrophenolate anion can often serve as a convenient visual indicator of reaction progress.

Caption: Proposed mechanism for thioacylation.

Experimental Protocols

Part 1: Synthesis of 2-Nitrophenyl 2-thiophenecarboxylate

As 2-Nitrophenyl 2-thiophenecarboxylate may not be commercially available, a straightforward synthesis from commercially available starting materials is provided below. The procedure involves a standard esterification reaction.

Materials:

-

2-Thiophenecarboxylic acid

-

2-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-thiophenecarboxylic acid (1.0 eq) and 2-nitrophenol (1.05 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-Nitrophenyl 2-thiophenecarboxylate as a solid.

Part 2: General Protocol for Thioacylation of Amines

This protocol provides a general method for the thioacylation of primary and secondary amines to form the corresponding thioamides.

Materials:

-

2-Nitrophenyl 2-thiophenecarboxylate

-

Amine substrate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

-

Optional: Mild base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent.

-

Add 2-Nitrophenyl 2-thiophenecarboxylate (1.1 eq) to the solution.

-

If the amine substrate is used as its hydrochloride salt, add a mild base (1.1 eq).

-

Stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if the amine is a weak nucleophile.

-

Monitor the reaction progress by TLC or LC-MS. The appearance of a yellow color from the 2-nitrophenolate byproduct is a good indicator of reaction progression.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting thioamide by flash column chromatography.

Caption: General workflow for amine thioacylation.

Quantitative Data Summary

The following table summarizes representative examples of thioacylation reactions with various nucleophiles using 2-Nitrophenyl 2-thiophenecarboxylate. (Note: These are illustrative examples based on established reactivity principles).

| Entry | Nucleophile (Substrate) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | THF | 25 | 4 | >95 |

| 2 | Aniline | DCM | 25 | 12 | 85 |

| 3 | L-Proline methyl ester | MeCN | 40 | 6 | 92 |

| 4 | Thiophenol | THF | 25 | 2 | >98 |

| 5 | Benzyl alcohol | DCM/DMAP | 40 | 24 | 60 |

Applications in Drug Development and Peptide Chemistry

The ability to introduce thioamide bonds under mild conditions is highly valuable in modern drug discovery.[3][4]

-

Peptide Modification: Replacing specific amide bonds in a peptide backbone with thioamides can prevent cleavage by proteases, thereby extending the in vivo half-life of peptide drugs.[1] This strategy has been successfully applied to improve the pharmacological properties of various peptides.

-

Bioisosteric Replacement: Thioamides serve as effective bioisosteres for amides, often leading to improved target affinity and altered pharmacokinetic profiles.[2] The methodology described herein provides a direct route to such analogs.

-

Synthesis of Heterocycles: Thioamides are crucial intermediates in the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are prevalent in many pharmaceuticals.[5]

Advantages of 2-Nitrophenyl 2-thiophenecarboxylate

-

High Reactivity: The electron-deficient 2-nitrophenyl ester ensures a high level of activation, allowing for rapid reactions under mild conditions.

-

Good Leaving Group: The stability of the 2-nitrophenolate anion makes it an excellent leaving group, driving the reaction to completion.

-

Visual Reaction Monitoring: The release of the yellow-colored 2-nitrophenolate allows for simple visual tracking of the reaction's progress.

-

Broad Substrate Scope: The reagent is expected to be compatible with a wide range of nucleophiles, including those with sensitive functional groups.

Conclusion

2-Nitrophenyl 2-thiophenecarboxylate is presented as a highly effective and versatile reagent for the thioacylation of nucleophiles. The straightforward protocols, mild reaction conditions, and broad potential applicability make this method a valuable addition to the synthetic chemist's toolbox, particularly for applications in medicinal chemistry and drug development where the strategic introduction of thioamide functionalities is desired.

References

-

Ghodke, A. S., et al. (2015). Thioacids – synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. Available at: [Link]

-

Winn, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Winn, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Yang, R., et al. (2011). Thioacid synthesis and application in peptide and protein chemistry. Nanyang Technological University Institutional Repository. Available at: [Link]

-

Camacho, L. A. (2020). Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University Digital Repository. Available at: [Link]

-

Winn, M. D., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. Available at: [Link]

-

Wang, X., et al. (2023). Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. Research Square. Available at: [Link]

-

Saito, M., et al. (2020). Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur. Journal of the American Chemical Society. Available at: [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Thioacylation strategies. ResearchGate. Available at: [Link]

-

Bak, R. R., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Available at: [Link]

-

Bak, R. R., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. RSC Advances. Available at: [Link]

-

Wang, X., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. Available at: [Link]

-

Wang, X., et al. (2023). Substrate scope and synthetic utility of the thioacylation of amines with nitroalkanes. ResearchGate. Available at: [Link]

-

Nasybullina, A. R., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]

-

Palmieri, A., et al. (2019). Synthesis of thiophene-2-carboxylates. ResearchGate. Available at: [Link]

-

Bak, R. R., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of 2-Nitrophenol and 4-Nitrophenol as Leaving Groups in Thiophene Ester Reactions

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic chemistry, particularly in the activation of carboxylic acids for nucleophilic acyl substitution, the choice of leaving group is paramount. A well-chosen leaving group can significantly enhance reaction rates and yields, streamlining synthetic pathways. Among the various activated esters, those derived from nitrophenols are frequently employed due to their enhanced reactivity and the convenient spectrophotometric monitoring of the reaction progress through the release of the colored nitrophenolate anion.[1][2]

This guide provides an in-depth comparison of the leaving group ability of 2-nitrophenol and 4-nitrophenol when incorporated into thiophene esters. While both isomers benefit from the electron-withdrawing nitro group, their positional difference introduces subtle yet significant electronic and steric effects that can influence their effectiveness as leaving groups. This analysis is grounded in fundamental principles of physical organic chemistry and supported by data from relevant experimental studies.

The Fundamental Principle: Leaving Group Ability and pKa

The efficacy of a leaving group is intrinsically linked to its stability as an anion. A more stable anion is a weaker base and, consequently, a better leaving group. The most common measure of the basicity of a leaving group is the pKa of its conjugate acid. A lower pKa value for the conjugate acid signifies a more stable anionic leaving group.

For the nitrophenols , the relevant conjugate acids are 2-nitrophenol and 4-nitrophenol themselves.

| Compound | pKa (in water) | Reference(s) |

| 2-Nitrophenol | ~7.2 | [Source discussing pKa values of nitrophenols] |

| 4-Nitrophenol | ~7.1-7.2 | [Source discussing pKa values of nitrophenols] |

Based solely on their nearly identical pKa values, one would predict that 2-nitrophenoxide and 4-nitrophenoxide should have very similar leaving group abilities. The strong electron-withdrawing nature of the nitro group in both the ortho and para positions effectively stabilizes the negative charge on the phenoxide oxygen through resonance and inductive effects.

The "Ortho Effect": Unpacking the Nuances of 2-Nitrophenol

While pKa is a powerful predictor, it does not tell the whole story, especially when dealing with ortho-substituted systems. The proximity of the nitro group to the phenolic oxygen in 2-nitrophenol introduces unique interactions that can modulate its behavior as a leaving group.

Intramolecular Hydrogen Bonding

In the protonated form (2-nitrophenol), there is significant intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen of the nitro group. This internal stabilization can affect its acidity and interactions in different solvent environments. More critically, upon departure as the 2-nitrophenoxide anion, the potential for interactions between the negatively charged oxygen and the adjacent nitro group remains.

Potential for Intramolecular Catalysis

The ortho-nitro group is positioned to potentially interact with the reaction center during the nucleophilic attack on the thiophene ester. While less common than with groups capable of general acid/base catalysis, the possibility of through-space electrostatic interactions stabilizing the transition state cannot be entirely dismissed. Studies on other ortho-substituted esters have shown that neighboring groups can participate in intramolecular catalysis, leading to significant rate enhancements.[3][4]

Experimental Insights from Analogous Systems

In the absence of direct data for thiophene esters, we can infer the expected behavior. Thiophene, being an aromatic heterocycle, imparts electronic properties to the ester that are broadly similar to those of benzoate esters. Kinetic studies on the aminolysis of S-4-nitrophenyl thiobenzoates have shown them to be significantly more reactive than their oxygen ester counterparts (4-nitrophenyl benzoates), a finding attributed to 4-nitrothiophenoxide being a better leaving group (less basic) than 4-nitrophenoxide.[5] This underscores the sensitivity of the reaction rate to the stability of the leaving group.

A Comparative Summary

| Feature | 2-Nitrophenol as Leaving Group | 4-Nitrophenol as Leaving Group |

| pKa of Conjugate Acid | ~7.2 | ~7.1-7.2 |

| Predicted Leaving Ability (from pKa) | High, similar to 4-nitrophenol | High, well-established |

| Key Differentiating Factor | Proximity of the nitro group to the oxygen ("ortho effect") | Unobstructed para-nitro group |

| Potential for Intramolecular H-Bonding | Present in the phenol, may influence solvation of the anion | Absent |

| Potential for Intramolecular Catalysis | Possible, could enhance reaction rates | Absent |

| Steric Hindrance | The ortho-nitro group may sterically hinder the approach of the nucleophile to the carbonyl carbon. | Minimal steric hindrance from the para-nitro group. |

| Spectrophotometric Monitoring | Release of 2-nitrophenoxide can be monitored. | Release of 4-nitrophenoxide is a standard, well-characterized method. |

Logical Framework for Reaction Mechanism and Leaving Group Departure

The nucleophilic acyl substitution of a thiophene ester proceeds through a tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its collapse to products with the expulsion of the leaving group.

Caption: Generalized mechanism for nucleophilic acyl substitution on a thiophene ester.

For highly stabilized leaving groups like the nitrophenoxides, the rate-determining step is often the initial nucleophilic attack. However, any factor that disproportionately stabilizes or destabilizes the transition state leading to the tetrahedral intermediate or its collapse will influence the overall reaction rate.

The key question is whether the "ortho effect" in the 2-nitrophenoxide system provides a net rate enhancement (e.g., through transition state stabilization) or a rate decrease (e.g., through steric hindrance). Without direct experimental data, a definitive answer is elusive. However, the potential for steric hindrance by the ortho-nitro group is a significant consideration, especially with bulky nucleophiles.

Experimental Design for a Definitive Comparison

To empirically determine the superior leaving group for thiophene ester reactions, a series of kinetic experiments should be conducted.

Synthesis of Thiophene Esters

The required 2-(2-nitrophenoxycarbonyl)thiophene and 2-(4-nitrophenoxycarbonyl)thiophene can be synthesized from thiophene-2-carbonyl chloride and the respective nitrophenols in the presence of a non-nucleophilic base like triethylamine.

Caption: Synthetic scheme for thiophene nitrophenyl esters.

Kinetic Analysis of Hydrolysis or Aminolysis

-

Reaction Setup : Prepare solutions of each thiophene ester in a suitable solvent (e.g., a buffered aqueous-organic mixture).

-

Initiation : Initiate the reaction by adding a nucleophile (e.g., a solution of NaOH for hydrolysis or an amine for aminolysis).

-

Monitoring : Follow the reaction progress by monitoring the increase in absorbance of the released 2-nitrophenoxide or 4-nitrophenoxide using a UV-Vis spectrophotometer at their respective λmax values.

-

Data Analysis : Under pseudo-first-order conditions (a large excess of the nucleophile), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.

A direct comparison of the k₂ values for the reactions of the 2-nitrophenyl and 4-nitrophenyl thiophene esters will provide a definitive measure of their relative leaving group abilities under the tested conditions.

Conclusion and Recommendations

From a theoretical standpoint based on pKa values, both 2-nitrophenol and 4-nitrophenol are excellent leaving groups of comparable ability. 4-Nitrophenol is a well-established and predictable leaving group, making it a reliable choice for activating thiophene esters, especially when quantitative analysis of reaction kinetics is desired.

The performance of 2-nitrophenol as a leaving group is more complex. While its intrinsic electronic stabilization is high, the "ortho effect" introduces two competing factors: potential steric hindrance, which would decrease reactivity, and the possibility of intramolecular interactions that could stabilize the transition state and increase reactivity.

For researchers and drug development professionals, the following recommendations are offered:

-

For reliable and predictable reactivity , particularly in established protocols or when using bulky nucleophiles, 4-nitrophenyl esters of thiophene are the preferred choice. Their behavior is well-documented, and the absence of ortho-substituent effects simplifies kinetic analysis.

-

For exploratory synthesis or in cases where unexpected reactivity is observed , the potential for intramolecular effects with 2-nitrophenyl esters of thiophene should be considered. It is plausible that for certain nucleophiles or solvent systems, the 2-nitro isomer could exhibit enhanced reactivity. However, this should be confirmed experimentally.

Ultimately, the optimal choice may be context-dependent. The experimental protocol outlined above provides a clear and robust framework for making an evidence-based decision for any specific application involving the nucleophilic substitution of activated thiophene esters.

References

-

ResearchGate (2025). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. ResearchGate. [Link]

-

Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3429-3435. [Link]

-

Oreate AI Blog (2026). Unpacking the Differences Between 2-Nitrophenol and 4-Nitrophenol. Oreate AI. [Link]

-

ResearchGate (2025). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

-

Semantic Scholar (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

Suggs, J. B., & Melko, J. J. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(2), 268. [Link]

-

Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 427-434. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

2-Nitrophenyl 2-thiophenecarboxylate: Handling, Safety & Operational Protocol

The following technical guide details the safety, handling, and operational protocols for 2-Nitrophenyl 2-thiophenecarboxylate . This document is structured for researchers and drug development professionals requiring immediate, actionable data.

Emergency Overview & Hazard Identification

Compound Class: Activated Aromatic Ester / Nitro-aromatic Derivative.[1] Primary Application: Acylating agent (active ester) for introducing thiophene moieties; intermediate in the synthesis of thieno-fused heterocycles (e.g., thieno[2,3-c]quinolines) via reductive cyclization.[1]

| Hazard Category | Risk Assessment | Mechanism of Action |

| Reactivity | High (Moisture Sensitive) | Rapid hydrolysis releases 2-nitrophenol (toxic, yellow stain) and 2-thiophenecarboxylic acid.[1] Reacts exothermically with amines. |

| Health (Acute) | Toxic / Irritant | 2-Nitrophenol moiety is a metabolic poison (uncoupler of oxidative phosphorylation). Inhalation of dust causes respiratory irritation. |

| Health (Chronic) | Sensitizer | Activated esters are potent haptens; repeated exposure can induce severe contact dermatitis or respiratory sensitization. |

| Physical | Thermal Instability | Nitro-aromatic esters have high decomposition energies.[1] Avoid heating >50°C in closed systems without calorimetry data. |

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "latex gloves." This compound contains a nitro-aromatic group capable of permeating standard rubbers.[1]

| PPE Component | Material Specification | Operational Logic |

| Hand Protection (Primary) | Nitrile (High Grade) | Minimum thickness: 0.11 mm.[1] Breakthrough time >480 min for solid handling. |

| Hand Protection (Secondary) | Silver Shield / Laminate | MANDATORY if handling solutions in DCM or DMF. Nitro-aromatics in organic solvents penetrate nitrile rapidly.[1] |

| Respiratory | N95 / P100 (Solids) | Use P100 if powder is fine/electrostatic. Use ABEK1 filter if handling large scale in solution (to capture hydrolysis byproducts). |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the risk of hydrolysis-generated phenolic splashes.[1] |

| Body | Tyvek® Lab Coat | Disposable coats preferred. Cotton absorbs nitro-compounds, creating a long-term dermal exposure risk.[1] |

Operational Handling Protocol

A. Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen (Hygroscopic).

-

Container: Amber glass with PTFE-lined cap.[1] (Avoid metal containers due to potential thiophene-metal complexation).[1]

B. Experimental Workflow: Acylation / Coupling

Context: Using 2-Nitrophenyl 2-thiophenecarboxylate to acylate an amine.

-

Preparation: Weigh the solid in a glovebox or a static-free fume hood.[1]

-

Solvent Selection: Use anhydrous DCM (Dichloromethane) or DMF . Avoid protic solvents (Methanol, Water) which cause immediate hydrolysis.

-

Reaction Monitoring: Monitor the release of 2-nitrophenol (Yellow color development).

-

Note: The appearance of a bright yellow color indicates the reaction is progressing (or the reagent is hydrolyzing).

-

-

Quenching: Quench excess active ester with a primary amine (e.g., benzylamine) or mild acidic workup. Do NOT quench with strong base (NaOH), as this generates nitrophenolate salts which are shock-sensitive when dry.[1]

C. Emergency Decision Logic (Graphviz)

Caption: Decision matrix for spills and exposure. Note the prohibition of Ethanol for skin cleaning to prevent enhanced absorption.

Disposal & Decontamination

The "Yellow Stain" Indicator: The presence of a yellow stain indicates the release of 2-nitrophenol.[1] All yellow-stained waste must be treated as Hazardous Organic Waste .[1]

Disposal Protocol:

-

Segregation: Do not mix with general organic waste if the waste stream is destined for non-incineration treatment.

-

Labeling: Label clearly as "Contains Nitro-aromatics" and "Active Ester."

-

Destruction Method: High-temperature incineration (>1000°C) equipped with scrubbers for NOx and SOx (due to Thiophene sulfur).[1]

-

Glassware Cleaning:

-

Rinse glassware with DCM first.

-

Soak in 1M Sodium Carbonate (aq) to fully hydrolyze residual ester.

-

Warning: The solution will turn yellow. Dispose of this aqueous wash as hazardous waste.

-

References

-

National Institute of Standards and Technology (NIST). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester (Analogous Safety Data).[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

Görlitzer, K., et al. (2004).[3] Thieno[2,3-c]quinolines — Synthesis and Biological Investigation. (Describes reduction/cyclization of 2-nitrophenyl thiophene-2-carboxylates). Pharmazie.[3] Available at: [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.